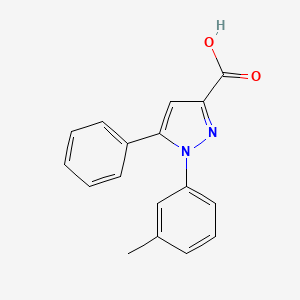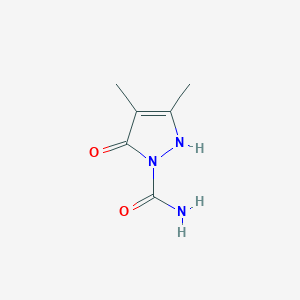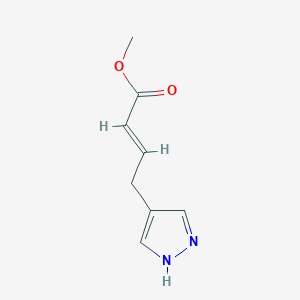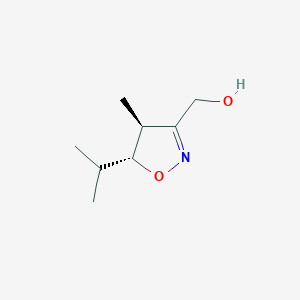
1,4-Dihydroquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aldehyde group at the 3-position and a dihydro group at the 1,4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dihydroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Riley reaction, which is used to synthesize quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives . This reaction typically involves the use of selenium dioxide as an oxidizing agent under reflux conditions. Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo a series of reactions to form the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The quinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1,4-Dihydroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicine: Quinolines, including this compound, are known for their antimalarial, antibacterial, and antiviral activities. They are used in the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The specific molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1,4-Dihydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
Quinoline-2-carbaldehyde: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
Quinolone antibiotics: A class of synthetic antibiotics with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1,4-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,6-7,11H,5H2 |
Clé InChI |
JPZIBAJGRPFSMW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)





![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)

![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

